molecular formula C19H26N4O2 B2506723 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea CAS No. 2034452-64-5

1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2506723
CAS RN: 2034452-64-5
M. Wt: 342.443
InChI Key: SQAQTEBCPJWZRB-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea, also known as BCI-121 or TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Synthesis and Catalysis

1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea may be related to compounds used in the synthesis and catalysis of various chemical reactions. For instance, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride serves as an acidic ionic liquid catalyst for the synthesis of dihydropyrimidinones through one-pot multicomponent condensation, showcasing the potential of similar compounds in facilitating chemical synthesis and catalysis processes (Sajjadifar, Nezhad, & Darvishi, 2013).

Chemical Synthesis and Biological Activity

Compounds with structural similarities to this compound are synthesized for potential applications in biological fields. For instance, the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas has shown good activity as plant growth regulators, indicating the role of such compounds in agriculture and plant sciences (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Rearrangement and Derivative Formation

Molecular rearrangement of 1-substituted compounds leads to the formation of new indole and imidazolinone derivatives, demonstrating the versatility and transformative potential of these compounds in organic chemistry and possibly pharmaceutical sciences (Klásek, Lyčka, & Holčapek, 2007).

Development of Agonists and Antagonists

Structurally similar compounds have been developed as agonists or antagonists for specific receptors, such as the human histamine H4 receptor. These developments underline the potential pharmaceutical applications of compounds like this compound in designing drugs that target specific receptors in the body (Geyer et al., 2016).

Antimicrobial Properties

Compounds with a similar structure have been synthesized and shown to have antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-2-3-14-25-17-8-6-16(7-9-17)22-19(24)21-11-13-23-12-10-20-18(23)15-4-5-15/h6-10,12,15H,2-5,11,13-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAQTEBCPJWZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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